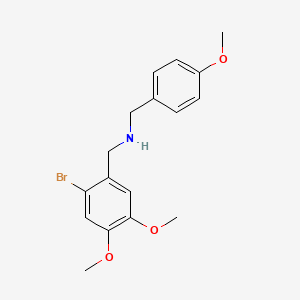
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine, commonly known as N-ethyl-1,3-benzodioxolylbutanamine (EBDB), is a synthetic compound belonging to the class of phenethylamines. EBDB is structurally similar to the well-known drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. EBDB has gained significant interest in recent years due to its potential applications in scientific research.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine acts as a serotonin releasing agent (SRA), which means that it increases the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The increased release of serotonin by this compound is believed to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to increase heart rate and blood pressure, which may be related to its SRA activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine in scientific research is its similarity to MDMA, which has been extensively studied for its potential therapeutic effects. This similarity allows researchers to compare the effects of this compound to those of MDMA, which can provide valuable insights into the potential therapeutic applications of this compound. However, one of the limitations of using this compound in lab experiments is its potential for abuse, which can make it difficult to obtain regulatory approval for its use in human studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine. One area of interest is the development of safer and more effective SRA compounds for the treatment of depression, anxiety, and PTSD. Another area of interest is the investigation of the potential neuroprotective effects of this compound and other SRA compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine has been used in scientific research to investigate its potential as a therapeutic agent for various conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has also been studied for its potential as a neuroprotective agent and as a tool for studying the effects of serotonin on the brain.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-3-28-24-10-7-22(8-11-24)17-27(18-23-6-4-5-20(2)15-23)14-13-21-9-12-25-26(16-21)30-19-29-25/h4-12,15-16H,3,13-14,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRNEUSSTZOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzoxazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460257.png)

![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B3460271.png)
![4-ethyl-1-mercapto-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3460279.png)
![4-(4-methylphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3460282.png)

![(4-bromo-3-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B3460294.png)



![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B3460325.png)

![N-benzyl-4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460356.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide](/img/structure/B3460362.png)